molecular formula C6H10F3NO4S B1460493 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid CAS No. 2034161-82-3

3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid

Cat. No. B1460493
CAS RN: 2034161-82-3
M. Wt: 249.21 g/mol
InChI Key: BQUJESSFPJRFCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .


Molecular Structure Analysis

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .


Chemical Reactions Analysis

Amines are a fundamentally important class of biologically active compounds and the ability to manipulate their physicochemical properties through the introduction of fluorine is of paramount importance in medicinal chemistry . The most widely used method involves LiAlH4 or borane reduction of trifluoromethylamides generated using trifluoroacetic anhydride .


Physical And Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C . It is miscible in water .

Scientific Research Applications

Reactivity and Association in Solutions

Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities to 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid, exhibits unique behaviors in solutions. This compound tends to form cyclic dimers in inert solvents through hydrogen bonding between NH and C=O groups of neighboring molecules. Its carbonyl group is protonated only by very strong trifluoromethanesulfonic acid, with weaker acids leading to solvate H-complexes at the NH, C=O, and S=O groups. This characteristic highlights the compound's potential for self-association and reactivity in solution, which could be extrapolated to related chemicals like this compound (Sterkhova, Moskalik, & Shainyan, 2014).

Synthesis and Catalysis

Methanesulfonic acid has been employed in various synthesis and catalysis studies, illustrating the versatility and effectiveness of sulfonic acid derivatives in organic chemistry:

  • Versatile Protecting and Activating Group for Amine Synthesis

    The synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new sulfonating agent for amines demonstrates the utility of sulfonic acid derivatives. This compound facilitates the sulfonation of primary and secondary amines with excellent yields, showcasing the role of sulfonic acid derivatives in amine synthesis and activation (Sakamoto et al., 2006).

  • Methane Sulfonation via Free-Radical Mechanism

    The discovery of a new methane activation method using trifluoroacetyl sulfuric acid underlines the potential of sulfonic acids in radical pathways. This approach enables the selective conversion of methane to methanesulfonic acid, highlighting the application of sulfonic acid derivatives in the activation and functionalization of hydrocarbons (Kim et al., 2022).

  • Catalytic Hydrogenation of Amides to Amines

    The use of methanesulfonic acid in catalytic hydrogenation processes demonstrates its effectiveness in producing secondary and tertiary amines from amides. This showcases the role of sulfonic acid derivatives in hydrogenation reactions, contributing to the synthesis of amines with high selectivity (Coetzee et al., 2013).

Mechanism of Action

The tert-butyl carbamate becomes protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .

Safety and Hazards

Trifluoroacetic acid is highly corrosive . It is harmful if inhaled and causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUJESSFPJRFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 2
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 3
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 4
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 5
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid
Reactant of Route 6
3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid

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